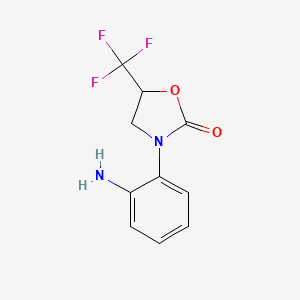

3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Description

Chemical Classification and Structural Features

This compound belongs to the oxazolidinone class of heterocyclic compounds, specifically representing a highly substituted variant of the fundamental 2-oxazolidinone structure. The compound exhibits a molecular weight of 246.19 grams per mole and demonstrates the characteristic five-membered ring system that defines oxazolidinone chemistry. The structural complexity of this molecule arises from its dual substitution pattern, featuring both an aromatic aminophenyl group at the nitrogen position and a trifluoromethyl substituent at the 5-position of the oxazolidinone ring.

The three-dimensional molecular architecture of this compound creates distinct spatial arrangements that influence its chemical behavior and potential interactions. The trifluoromethyl group introduces significant electronic effects due to the high electronegativity of fluorine atoms, while the 2-aminophenyl substituent provides both aromatic character and additional nucleophilic reactivity through the amino group. The simplified molecular-input line-entry system representation O=C1OC(C(F)(F)F)CN1C2=CC=CC=C2N clearly illustrates the connectivity pattern and confirms the presence of both the oxazolidinone core and the distinctive substituents.

The compound's classification within the broader oxazolidinone family places it among derivatives that have shown significant promise in various chemical applications. The oxazolidinone ring system itself represents one of six possible isomeric arrangements of five-membered heterocyclic compounds containing a carbonyl group, an oxygen atom, a nitrogen atom, and two methylene groups. Within this classification system, 2-oxazolidinone serves as the parent compound for numerous derivatives, including the subject compound, which represents a sophisticated example of structural modification aimed at enhancing specific chemical properties.

| Chemical Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1376282-88-0 | |

| Molecular Formula | C₁₀H₉F₃N₂O₂ | |

| Molecular Weight | 246.19 g/mol | |

| MDL Number | MFCD22196667 |

Historical Context and Derivative Evolution

The development of this compound represents a culmination of decades of research into oxazolidinone chemistry and its pharmaceutical applications. The historical trajectory of oxazolidinone derivatives began with the recognition that these compounds are artificially synthesized rather than products of fermentation, leading to extensive exploration of various structural modifications. Early research in this field focused on 3-phenyl-2-oxazolidinone derivatives with one or two substituents, as documented in foundational patents from the 1980s.

The evolution toward more complex derivatives like this compound reflects the scientific community's growing understanding of structure-activity relationships within the oxazolidinone framework. Historical research revealed that oxazolidinone derivatives substituted with heterocyclic groups at specific positions of the phenyl ring demonstrate enhanced biological activity, though early compounds with simple substituents such as alkyl or amino groups provided insufficient medicinal effects. This understanding drove researchers to explore more sophisticated substitution patterns, ultimately leading to the development of compounds incorporating trifluoromethyl groups and strategically positioned amino functionalities.

The introduction of trifluoromethyl groups into oxazolidinone chemistry represents a particularly significant advancement in the field's evolution. Research involving (Trifluoromethyl)trimethylsilane reactions with oxazolidin-5-ones demonstrated the feasibility of incorporating trifluoromethyl functionality into these heterocyclic systems, providing access to peptidic and nonpeptidic trifluoromethyl ketones. This synthetic methodology opened new pathways for creating compounds like this compound, where the trifluoromethyl group contributes both to the compound's unique electronic properties and its potential for further chemical modification.

Contemporary research has identified oxazolidinones as versatile scaffolds in medicinal chemistry, with ongoing clinical trials investigating new derivatives for various therapeutic applications. The development of compounds featuring modified side chains and novel substitution patterns reflects the continued evolution of this chemical class. Three-membered, five-membered, and six-membered heterocycles have been successfully synthesized using β-amino-α-(trifluoromethyl) alcohols as starting materials, demonstrating the synthetic utility of trifluoromethyl-containing oxazolidinone precursors.

Key Functional Groups and Reactivity

The molecular architecture of this compound incorporates several key functional groups that collectively determine its chemical reactivity and potential applications. The oxazolidinone ring system serves as the primary structural framework, featuring a five-membered heterocycle containing both nitrogen and oxygen heteroatoms. This ring system exhibits characteristic reactivity patterns associated with cyclic carbamates, including susceptibility to nucleophilic attack at the carbonyl carbon and potential for ring-opening reactions under appropriate conditions.

The trifluoromethyl group positioned at the 5-carbon of the oxazolidinone ring represents one of the most electronically influential substituents in organic chemistry. The three fluorine atoms create a powerful electron-withdrawing effect that significantly alters the electronic distribution throughout the molecule. This electronic influence extends to neighboring carbon atoms and can affect the reactivity of other functional groups within the molecule. The trifluoromethyl group also imparts unique steric characteristics due to the size and arrangement of the fluorine atoms, potentially influencing molecular conformations and intermolecular interactions.

The 2-aminophenyl substituent attached to the nitrogen atom of the oxazolidinone ring introduces aromatic character and additional nucleophilic reactivity to the molecular system. The amino group provides a site for potential electrophilic attack and can participate in hydrogen bonding interactions that may influence both the compound's physical properties and its reactivity in chemical transformations. The aromatic ring system contributes to the overall molecular stability while providing additional sites for potential chemical modification through electrophilic aromatic substitution reactions.

The combination of these functional groups creates a molecule with multifaceted reactivity potential. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon in the oxazolidinone ring, potentially facilitating nucleophilic substitution reactions. Simultaneously, the amino group on the phenyl ring can serve as a nucleophilic center for reactions with electrophilic species. Research has demonstrated that similar oxazolidinone derivatives can participate in various chemical transformations, including coupling reactions with amino acid fluorides and conversion to different heterocyclic systems.

| Functional Group | Electronic Effect | Reactivity Characteristics |

|---|---|---|

| Oxazolidinone Ring | Electron-withdrawing (carbonyl) | Nucleophilic attack susceptible |

| Trifluoromethyl Group | Strong electron-withdrawing | Influences neighboring reactivity |

| 2-Aminophenyl Group | Electron-donating (amino) | Nucleophilic and aromatic reactivity |

| Aromatic Ring | Resonance stabilization | Electrophilic substitution capable |

The reactivity profile of this compound also reflects the potential for intramolecular interactions between its various functional groups. The spatial arrangement of the amino group and the oxazolidinone carbonyl may allow for intramolecular hydrogen bonding, which could influence the compound's conformational preferences and overall stability. Additionally, the trifluoromethyl group's electronic effects may modulate the nucleophilicity of the amino group, creating opportunities for selective chemical transformations that take advantage of these electronic interactions.

Properties

IUPAC Name |

3-(2-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-4-2-1-3-6(7)14/h1-4,8H,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKHXGMAXKQROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis of Oxazolidinones

The general synthesis of oxazolidinones involves the reaction of a carbamate with a protected alcohol or epoxide in the presence of a base. This step is crucial for forming the oxazolidinone ring.

Preparation of 3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

To prepare This compound , one would typically follow these steps:

Synthesis of the Oxazolidinone Core : This involves condensing a carbamate with an appropriate alcohol or epoxide in the presence of a base. For a 2-aminophenyl substituent, a protected aniline derivative might be used.

Introduction of the Trifluoromethyl Group : Utilize (trifluoromethyl)trimethylsilane (TMS-CF3) to introduce the CF3 group into the oxazolidinone ring. This step may require careful control of reaction conditions to achieve high yields and selectivity.

Deprotection and Finalization : If protecting groups are used during the synthesis, they must be removed to yield the final product.

Challenges and Considerations

- Stereochemistry : Oxazolidinones can exhibit stereoisomerism, which may affect their reactivity and biological activity.

- Reagent Compatibility : The choice of reagents and conditions must be compatible with the sensitive functional groups present in the molecule.

- Yield Optimization : Reaction conditions should be optimized to maximize yields and minimize side reactions.

The synthesis of This compound requires careful planning and execution, involving the synthesis of an oxazolidinone core and the introduction of a trifluoromethyl group. While specific details on this compound are limited, general principles from related reactions provide a framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis of Trifluoromethyl Ketones (TFMKs)

3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is utilized as an intermediate in the synthesis of TFMKs. These compounds are valuable in developing fluorinated pharmacological agents due to their unique properties.

- Method : The synthesis involves controlled organic reactions where this compound serves as a key intermediate. The process requires careful optimization to ensure high yields and purity of the TFMKs produced.

Trifluoromethylation of Secondary Amines

This compound is also instrumental in a newly developed method for the trifluoromethylation of secondary amines, leading to the formation of trifluoromethyl amines and perfluoroalkyl amines.

- Method : The trifluoromethylation is conducted using sodium trifluoromethanesulfonate (CFSONa) under mild conditions, demonstrating good functional group tolerance while utilizing inexpensive materials.

Case Study 1: Development of Fluorinated Drugs

Research has shown that TFMKs synthesized using this compound have been successfully employed as intermediates in medicinal chemistry. For instance, these compounds have been explored in the development of novel anticoagulants similar to rivaroxaban, which is synthesized from oxazolidinone derivatives .

Case Study 2: Material Science Applications

The compound's unique chemical properties are being investigated for potential applications in material science. Specifically, its ability to enhance lipophilicity may lead to improved performance in drug delivery systems or as components in advanced materials.

Summary Table of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Phenyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one | Contains two trifluoromethyl groups | Increased lipophilicity and potential for enhanced biological activity |

| 3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one | Substituted phenyl group | Variation in electronic properties affecting reactivity |

| 4-(Trifluoromethyl)phenyl oxazolidinone | Trifluoromethyl substitution on phenyl ring | Potentially different pharmacokinetics due to structural differences |

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones are a versatile class of heterocyclic compounds with diverse pharmacological and synthetic applications. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, molecular properties, and functional roles.

Structural and Functional Group Comparisons

Key Comparative Analysis

The 2-aminophenyl group in the target compound provides electron-donating properties, which may improve solubility or facilitate hydrogen bonding in biological targets compared to non-amino analogs (Ev15,20).

Azidomethyl and iodophenyl substituents (Ev16) enable applications in bioorthogonal chemistry, unlike the target compound’s amine, which is more suited for amide coupling .

Physicochemical Properties :

Biological Activity

3-(2-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one (CAS No. 1376282-88-0) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration. Its oxazolidinone framework is significant in medicinal chemistry, particularly in antibiotic development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Synthesis Inhibition : Similar to other oxazolidinones, it may inhibit protein synthesis by binding to the 50S ribosomal subunit, a characteristic feature of several antibiotics in this class .

- Cell Cycle Modulation : Research indicates that compounds within this class can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential anticancer properties .

Anticancer Activity

Recent studies have indicated that oxazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : A derivative similar to this compound demonstrated IC50 values of 17.66 µM against MCF-7 (breast cancer) and 31.10 µM against HeLa (cervical cancer) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| OI | MCF-7 | 17.66 | Induces apoptosis via caspase activation |

| OI | HeLa | 31.10 | Alters mitochondrial membrane potential |

This suggests that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

Oxazolidinones are known for their antimicrobial properties. The activity of this compound against various bacterial strains has not been extensively documented; however, related compounds have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

- Anticancer Efficacy : A study evaluating the effects of oxazolidinone derivatives found that certain compounds could significantly inhibit the proliferation of cancer cells while sparing non-tumorigenic cells, indicating a selective cytotoxicity that could be beneficial for therapeutic applications .

- Mechanistic Insights : Another investigation highlighted the role of oxidative stress in mediating the apoptotic effects induced by oxazolidinones. The generation of reactive oxygen species (ROS) was linked to mitochondrial dysfunction and subsequent cell death .

Q & A

Q. What are the key synthetic routes for synthesizing 3-(2-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one?

The synthesis typically involves cyclization reactions of substituted phenyl precursors with trifluoromethyl-containing intermediates. For example, oxazolidinone rings can be formed via nucleophilic addition of 2-aminophenyl groups to carbonyl compounds, followed by cyclization under acidic or basic conditions. Reaction optimization may require temperature control (e.g., reflux in THF) and catalysts like DBU to enhance yield and stereoselectivity. Structural analogs, such as CETP inhibitors, have been synthesized using similar methodologies .

Q. How can NMR and X-ray crystallography be used to confirm the structure of this compound?

- NMR : ¹H and ¹³C NMR spectra are critical for verifying the oxazolidinone ring (characteristic carbonyl resonance at ~170 ppm) and the trifluoromethyl group (distinct ¹⁹F signals). The 2-aminophenyl moiety can be confirmed via aromatic proton splitting patterns and NH₂ group signals.

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve structural ambiguities .

Q. What are the primary applications of this compound in biochemical research?

The compound’s oxazolidinone core and trifluoromethyl group suggest potential as a pharmacophore in drug discovery. Structural analogs (e.g., CETP inhibitors like anacetrapib) have been studied for modulating lipid metabolism, highlighting its utility in cardiovascular disease research. Its electron-withdrawing groups may also enhance binding affinity in enzyme inhibition assays .

Advanced Research Questions

Q. How can QSAR modeling predict the bioactivity of derivatives of this compound?

Quantitative Structure-Activity Relationship (QSAR) models leverage descriptors like electronegativity, molecular polarizability, and topological indices. For example, Support Vector Regression (SVR) and neural networks have been applied to CETP inhibitors to correlate structural features (e.g., trifluoromethyl positioning) with inhibitory potency. Genetic algorithms can optimize descriptor selection to improve model accuracy .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Challenges include resolving disorder in the trifluoromethyl group or aminophenyl moiety due to high symmetry or thermal motion. Strategies include:

Q. How should researchers address contradictions in structure-activity data for derivatives of this compound?

Discrepancies may arise from assay variability or unaccounted stereochemical effects. Mitigation strategies include:

- Re-evaluating synthetic purity via HPLC-MS.

- Conducting molecular dynamics simulations to assess conformational flexibility.

- Cross-validating activity data using orthogonal assays (e.g., SPR vs. enzymatic inhibition) .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.